molecular formula C11H18Cl2N2O3 B7971655 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B7971655
M. Wt: 297.18 g/mol
InChI Key: QWAKLGOGDGQVFU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is a high-quality chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a pyridine ring, a pyrrolidine moiety, and a carboxylic acid functional group. This structure makes it a valuable synthon, or building block, for the synthesis of more complex molecules. The pyridine ring is a common pharmacophore found in many approved drugs and bioactive molecules, contributing to hydrogen bonding and coordination with biological targets . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle frequently used to modulate the conformational properties and solubility of lead compounds. The carboxylic acid group provides a versatile handle for further synthetic modification, such as amide coupling or esterification, to create a diverse library of derivatives for screening. While the specific biological profile of this exact compound requires further investigation, its structural features are associated with a range of pharmacological activities. Molecules containing pyridine and pyrrolidine subunits have been investigated as ligands for central nervous system targets, including GABA-A receptors , and as components of multi-target directed ligands for psychiatric disorders . Researchers can leverage this compound to develop novel molecules for probing biological pathways or as potential candidates in hit-to-lead optimization campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH.H2O/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9;;;/h3-5,8,10H,1-2,6-7H2,(H,14,15);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKLGOGDGQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the acetic acid moiety.

    Final Assembly: The final step involves the formation of the acetic acid group, which can be achieved through various methods such as oxidation of an alcohol or hydrolysis of an ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: Both the pyridine and pyrrolidine rings can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 933760-99-7

Anti-Cancer Activity

Research indicates that 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting these kinases can slow down or stop the proliferation of cancer cells. Notably, compounds that target CDK4 and CDK6 have shown promise in treating various cancers, including breast cancer and leukemia .

Case Studies :

  • A study demonstrated that similar pyridine-based compounds effectively inhibited CDK activity, leading to reduced cell proliferation in cancer cell lines .

Treatment of Inflammatory Disorders

The compound has been explored for its anti-inflammatory properties. By inhibiting specific kinases involved in inflammatory responses, it may help manage conditions such as rheumatoid arthritis and other autoimmune disorders .

Clinical Insights :

  • In vitro studies have shown that such compounds can reduce the proliferation of synovial fibroblasts, which are implicated in joint inflammation and destruction .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives can modulate neuroinflammatory pathways, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to inhibit inflammatory mediators could protect neuronal cells from damage .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific biological target. Generally, compounds with pyridine and pyrrolidine rings can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety might also play a role in binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Insights
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 Pyridine ring at C3 Moderate aqueous solubility
2-(Pyrrolidin-1-yl)acetic acid C₆H₁₁NO₂ 129.16 Pyrrolidine ring Low solubility in polar solvents
2-(Pyridin-4-yl)acetic acid C₇H₇NO₂ 137.14 Pyridine ring at C4 Lower yield (31%) in synthesis
2-(5-Phenylpyridin-2-yl)acetic acid C₁₃H₁₁NO₂ 213.24 Pyridine with phenyl substituent High yield (87%) in Suzuki coupling
Target Compound C₁₁H₁₃N₂O₂ ~221.24 Pyridin-3-yl + pyrrolidin-1-yl groups Likely low solubility (predicted)

Key Observations:

  • Synthetic Accessibility : The position of substituents on the pyridine ring significantly impacts reaction efficiency. For example, 2-(5-phenylpyridin-2-yl)acetic acid was synthesized in 87% yield via Suzuki coupling, whereas 2-(pyridin-4-yl)acetic acid required harsher conditions (31% yield) . The target compound’s steric hindrance from both substituents may necessitate optimized catalytic systems.
  • Solubility: Pyrrolidine-containing acids (e.g., 2-(pyrrolidin-1-yl)acetic acid) exhibit poor solubility due to their nonpolar cyclic structure . The target compound’s dual heterocycles may exacerbate this, limiting bioavailability unless prodrug strategies or salt forms (e.g., hydrochloride, as seen in related compounds ) are employed.

Reactivity and Functionalization

  • Pyridine Derivatives : 2-(Pyridin-3-yl)acetic acid has been utilized in palladium-catalyzed α-arylation reactions, demonstrating its role as a versatile building block . The electron-deficient pyridine ring facilitates metal coordination, a property that may extend to the target compound.
  • Pyrrolidine Derivatives : 2-(Pyrrolidin-1-yl)acetic acid esters (e.g., compound 3h in ) were synthesized in low yields (25%) due to solubility challenges, suggesting similar limitations for the target compound unless reaction media are optimized .

Biological Activity

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is a compound that combines the structural features of pyridine and pyrrolidine, which may confer unique biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes.

Target Interactions

  • GABA Receptors : Similar compounds have shown the ability to modulate γ-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission and have implications in anxiety and epilepsy.
  • Kinase Inhibition : Compounds with analogous structures have demonstrated nanomolar activity against certain kinases, suggesting potential applications in cancer therapy.

Biological Activities

The compound exhibits a range of biological activities, including:

Antiviral Activity

Research indicates that derivatives of pyridine acetic acids can inhibit the replication of viruses such as HIV. The specific mechanisms often involve blocking viral entry or replication processes .

Anti-inflammatory Effects

Studies have shown that similar compounds possess significant anti-inflammatory properties. For example, certain derivatives have been compared to established anti-inflammatory drugs like indomethacin, showcasing competitive efficacy .

Antimicrobial Properties

In vitro studies reveal that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of pyrrolidine derivatives, including this compound. The results indicated:

  • MIC against S. aureus : 0.0039 mg/mL
  • MIC against E. coli : 0.025 mg/mL

These findings highlight the compound's potential as an antibacterial agent .

Case Study 2: Antiviral Properties

In a series of experiments focusing on HIV replication inhibition, derivatives of pyridine acetic acids were tested for their ability to block viral replication. Results showed that specific structural modifications enhanced antiviral activity significantly, indicating that this compound could be a candidate for further development in antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC Values (mg/mL)
This compoundAntibacterialS. aureus: 0.0039
E. coli: 0.025
2-(Pyridin-4-yl)-2-(piperidin-1-yl)acetic acidAntiviralNot specified
2-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)acetic acidAnti-inflammatoryED50 comparable to indomethacin

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, and how are reaction conditions optimized?

The synthesis of this compound involves multi-step nucleophilic substitution and coupling reactions. A plausible route includes:

  • Step 1 : Reacting pyridin-3-ylacetic acid (precursor) with a pyrrolidine derivative under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic attack on the α-carbon .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Optimization : Reaction temperature (20–60°C), solvent polarity (water, ethanol, or DMF), and stoichiometric ratios (1:1 to 1:2 for acid:amine) significantly impact yield. Computational methods (e.g., DFT calculations) can predict optimal pathways .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for pyridine protons at δ 8.2–8.8 ppm and pyrrolidine protons at δ 1.8–3.2 ppm) .
  • HPLC : Assess purity (>95% using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (calculated for C₁₁H₁₃N₂O₂: 221.23 g/mol) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Keep at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
  • Stability Tests : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect impurities .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

The compound’s α-carbon is a potential stereocenter. To control stereochemistry:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during coupling reactions .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Computational Modeling : Predict steric and electronic effects using molecular docking (AutoDock Vina) to guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor binding studies).
  • Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across ≥3 independent replicates .

Q. How can computational methods optimize reaction pathways for scale-up?

  • Reaction Path Search : Quantum chemical calculations (Gaussian 16) identify transition states and energy barriers .
  • Machine Learning : Train models on existing reaction data to predict yields under varied conditions (e.g., solvent, catalyst) .
  • Scale-Up Simulation : CFD modeling to assess heat/mass transfer in batch reactors.

Q. What are the key considerations for designing SAR studies on this compound?

  • Structural Modifications : Replace pyrrolidine with piperidine or morpholine to assess ring size/electronic effects .
  • Bioisosteres : Substitute pyridine with isoquinoline to evaluate binding affinity changes .
  • Pharmacokinetic Profiling : Measure logP (octanol/water) and plasma protein binding to correlate structure with ADMET properties .

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